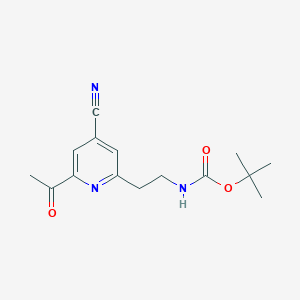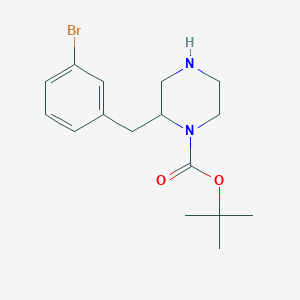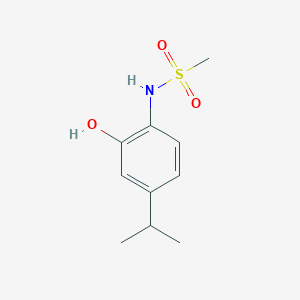
N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-4-isopropylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxy-4-isopropylaniline+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the aromatic ring and hydroxyl group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents on the aromatic ring.
Sulfamethoxazole: Another sulfonamide antibiotic with a more complex structure and additional functional groups.
Uniqueness
N-(2-Hydroxy-4-isopropylphenyl)methanesulfonamide is unique due to the presence of both the hydroxyl group and the isopropyl group on the aromatic ring. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other sulfonamides.
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
N-(2-hydroxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)8-4-5-9(10(12)6-8)11-15(3,13)14/h4-7,11-12H,1-3H3 |
InChIキー |
DXQSIWHOHMWGSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










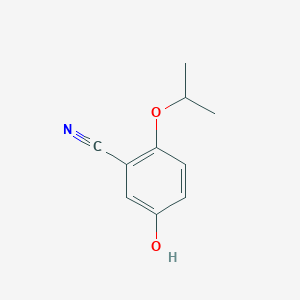
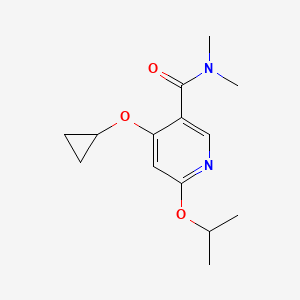
![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)

